



Application Notes & Protocols: Vidofludimus Hemicalcium in EAE Models

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Compound of Interest		
Compound Name:	Vidofludimus hemicalcium	
Cat. No.:	B12752360	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vidofludimus hemicalcium (IMU-838) is an orally available, next-generation small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) currently under investigation for the treatment of multiple sclerosis (MS) and other autoimmune diseases.[1][2] Its primary mechanism involves blocking the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of highly activated lymphocytes, such as T and B cells, thereby exerting an immunomodulatory effect.[1][3] Uniquely, Vidofludimus calcium also functions as a potent activator of the Nuclear receptor related 1 (Nurr1), a transcription factor associated with neuroprotective functions.[2][4] This dual action suggests potential for both anti-inflammatory and neuroprotective effects in neurodegenerative diseases like MS.[5] The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS, mimicking key aspects of the disease's pathology, including CNS inflammation, demyelination, and paralysis.[6] These notes provide detailed protocols and summarized data for the application of Vidofludimus hemicalcium in EAE models.

Mechanism of Action

Vidofludimus hemicalcium exhibits a dual mechanism of action:

• DHODH Inhibition: As a selective DHODH inhibitor, it targets the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway within mitochondria.[1][3] Highly activated T and B lymphocytes have a substantial demand for pyrimidines to support DNA and RNA synthesis for their proliferation and effector functions.[3] By inhibiting DHODH, **Vidofludimus**



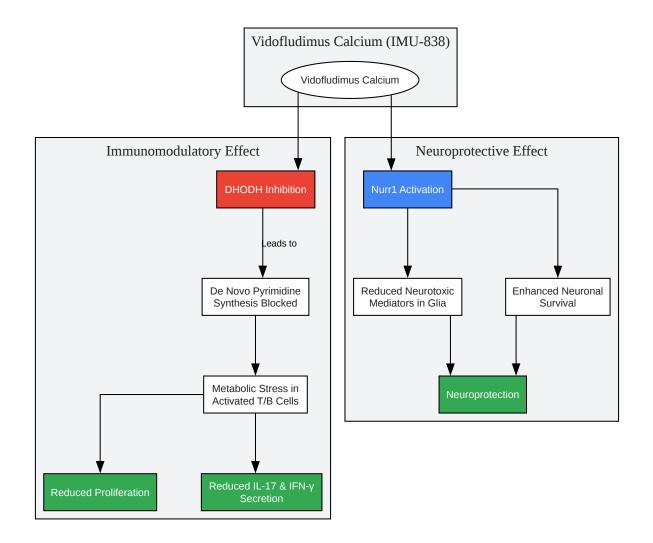




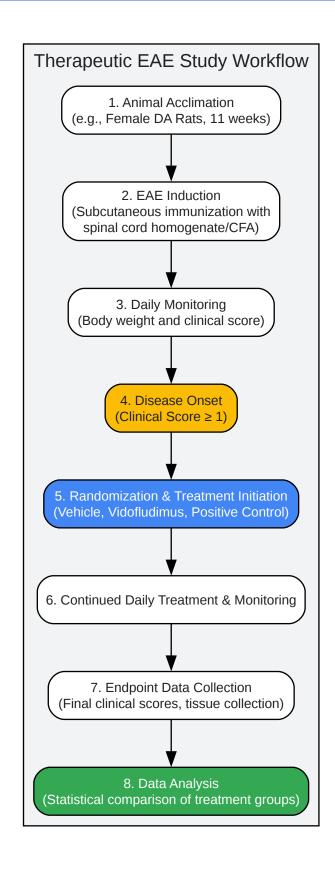
hemicalcium creates metabolic stress specifically in these hyperactive immune cells, leading to reduced proliferation and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-y.[7][8]

Nurr1 Activation: Vidofludimus calcium is a potent activator of Nurr1, a nuclear receptor
highly expressed in neurons and glial cells (microglia and astrocytes).[4][9] Nurr1 activation
is linked to neuroprotection by regulating genes that enhance neuronal survival and reduce
the production of neurotoxic mediators.[5][9] This mechanism may contribute to halting
neurodegeneration and disability progression.[2]









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